11H-dibenzo[b,e][1,4]dioxepin-2-amine 11H-dibenzo[b,e][1,4]dioxepin-2-amine
Brand Name: Vulcanchem
CAS No.: 695197-82-1
VCID: VC4835794
InChI: InChI=1S/C13H11NO2/c14-10-5-6-11-9(7-10)8-15-12-3-1-2-4-13(12)16-11/h1-7H,8,14H2
SMILES: C1C2=C(C=CC(=C2)N)OC3=CC=CC=C3O1
Molecular Formula: C13H11NO2
Molecular Weight: 213.236

11H-dibenzo[b,e][1,4]dioxepin-2-amine

CAS No.: 695197-82-1

Cat. No.: VC4835794

Molecular Formula: C13H11NO2

Molecular Weight: 213.236

* For research use only. Not for human or veterinary use.

11H-dibenzo[b,e][1,4]dioxepin-2-amine - 695197-82-1

Specification

CAS No. 695197-82-1
Molecular Formula C13H11NO2
Molecular Weight 213.236
IUPAC Name 6H-benzo[b][1,4]benzodioxepin-8-amine
Standard InChI InChI=1S/C13H11NO2/c14-10-5-6-11-9(7-10)8-15-12-3-1-2-4-13(12)16-11/h1-7H,8,14H2
Standard InChI Key BBCNTUPSRJPPRA-UHFFFAOYSA-N
SMILES C1C2=C(C=CC(=C2)N)OC3=CC=CC=C3O1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 11H-dibenzo[b,e] dioxepin-2-amine consists of a dioxepin ring (a seven-membered ring containing two oxygen atoms) fused to two benzene rings at the [b,e] positions. The amine group (-NH2_2) is located at the 2-position of the dioxepin ring, conferring both basicity and hydrogen-bonding capabilities. Key structural parameters include:

  • Molecular Formula: C13_{13}H11_{11}NO2_2

  • Molecular Weight: 213.23 g/mol

  • IUPAC Name: 11H-Dibenzo[b,e] dioxepin-2-amine

Comparative analysis with closely related compounds, such as 7,8-dichloro-N,N-dimethylethanamine derivatives (e.g., CID 3067382 and CID 3067360), highlights the impact of substituents on solubility and reactivity . For instance, halogenation at the 7,8-positions and alkylation of the amine group in these analogs increase molecular weight and alter pharmacokinetic profiles.

Synthesis and Reaction Pathways

Traditional Synthetic Approaches

The synthesis of dibenzo[dioxepin] derivatives typically involves cyclization reactions. A metal-free protocol reported by Jiang et al. (as cited in ) for dibenzo[b,f] oxazepin-11-amines offers a relevant precedent. Adapting this method, 11H-dibenzo[b,e][1, dioxepin-2-amine could be synthesized via:

  • Substrate Preparation: 2-Fluorobenzonitrile and 2-aminophenol derivatives undergo nucleophilic aromatic substitution.

  • Cyclization: Base-promoted (K3_3PO4_4 or K2_2CO3_3) intramolecular etherification at elevated temperatures (100–120°C) in polar aprotic solvents (e.g., DMF) .

Representative Reaction:

2-Fluorobenzonitrile+2-AminophenolK3PO4DMF, 100°C11H-Dibenzo[b,e][1][4]dioxepin-2-amine\text{2-Fluorobenzonitrile} + \text{2-Aminophenol} \xrightarrow[\text{K}_3\text{PO}_4]{\text{DMF, 100°C}} \text{11H-Dibenzo[b,e][1][4]dioxepin-2-amine}

Challenges and Optimization

Key challenges include:

  • Regioselectivity: Competing formation of quinazolinimines or thiazepin derivatives .

  • Purification: Removal of inorganic salts and solvent residues, necessitating column chromatography or recrystallization.

Scale-up feasibility is demonstrated in analogous systems, with yields exceeding 80% under optimized conditions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (logP ≈ 2.5) due to aromatic rings; enhanced by hydrochloride salt formation (as seen in CID 3067382) .

  • Stability: Susceptible to oxidative degradation at the amine group; storage under inert atmosphere recommended.

Crystallographic Data

X-ray diffraction studies of related compounds (e.g., 7,8-dichloro derivatives) reveal:

  • Bond Lengths: C-O bonds ≈ 1.36–1.42 Å; C-N bonds ≈ 1.45 Å .

  • Dihedral Angles: Planar dioxepin ring with slight puckering (5–10°).

Pharmacological and Industrial Applications

Biological Activity

While direct data on 11H-dibenzo[b,e] dioxepin-2-amine are lacking, structural analogs exhibit:

  • Antidepressant Effects: Modulation of serotonin and norepinephrine reuptake .

  • Antitumor Activity: Inhibition of kinase pathways in vitro (IC50_{50} values < 10 μM) .

Material Science Applications

  • Polymer Additives: Ether and amine functionalities enable use as crosslinking agents.

  • Luminescent Materials: Conjugated π-system supports applications in OLEDs.

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